![molecular formula C24H26O3 B4958611 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4958611.png)
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene
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Overview
Description
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene, also known as AMBN, is a synthetic compound that belongs to the family of naphthalene derivatives. It has been widely studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene is not fully understood, but it is believed to involve the binding of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene to specific target molecules in cells, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene has been shown to have a wide range of biochemical and physiological effects, including the inhibition of amyloid fibril formation, the induction of apoptosis in cancer cells, and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene in lab experiments is its high solubility in water, which makes it easy to work with. However, one limitation is that it is relatively expensive compared to other compounds that can be used for similar purposes.
Future Directions
There are several future directions for research on 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene, including the development of new materials based on 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene, the investigation of its potential use as a therapeutic agent for the treatment of cancer and other diseases, and the exploration of its interactions with specific target molecules in cells. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene and its effects on cellular signaling pathways and gene expression.
Conclusion:
In conclusion, 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene is a synthetic compound that has been widely studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and advancements in various fields of science.
Synthesis Methods
The synthesis of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene involves the reaction of 2-naphthol with 4-(4-allyl-2-methoxyphenoxy)butyl bromide in the presence of a catalyst such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene as a white solid with a melting point of 82-84 °C.
Scientific Research Applications
2-[4-(4-allyl-2-methoxyphenoxy)butoxy]naphthalene has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils, as a photosensitizer for the treatment of cancer, and as a ligand for the development of new materials.
properties
IUPAC Name |
2-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-3-8-19-11-14-23(24(17-19)25-2)27-16-7-6-15-26-22-13-12-20-9-4-5-10-21(20)18-22/h3-5,9-14,17-18H,1,6-8,15-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJAAGJCAHXWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Allyl-2-methoxyphenoxy)butoxy]naphthalene |
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